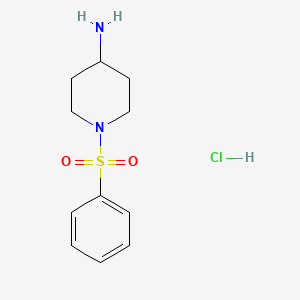

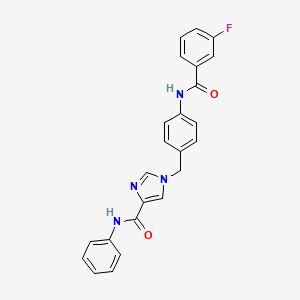

![molecular formula C25H25N5O2 B2877332 5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1170429-12-5](/img/structure/B2877332.png)

5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a pyridinone . The benzimidazole group is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been achieved through a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The benzimidazole group is a key component of the molecule, and it is known to interact with proteins and enzymes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Compounds

- Synthesis of Novel Derivatives: Research has led to the synthesis of new chemical compounds containing benzofuran, imidazole, pyridine, and piperazine moieties. These compounds have been developed using various synthetic routes and their structures confirmed through elemental analyses and spectral data (Abdelhamid, Fahmi, & Alsheflo, 2012).

Development of Medical Imaging Agents

- Medical Imaging Agents: A study on mixed ligand tricarbonyl complexes, involving various ligands like imidazole and pyridine, demonstrated their potential in labeling bioactive molecules. These complexes could be used in developing medical imaging agents for diagnostic purposes (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Development of Receptor Antagonists

- Designing Receptor Antagonists: The creation of serotonin 5-HT2 antagonists involved synthesizing compounds with structures incorporating elements like indole, piperidine, and piperazine. This research contributes to the development of receptor-specific drugs (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Pharmaceutical Applications in Diabetes

- Antidiabetic Compounds: Research has identified piperazine derivatives as new antidiabetic compounds. Certain specific compounds within this category have shown promising results in enhancing glucose tolerance, offering potential avenues for diabetes treatment (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, & Ktorza, 1999).

Research in Antimicrobial Agents

- Antimicrobial Research: Various novel 1,2,4-triazole derivatives have been synthesized, showing antimicrobial activities. These compounds, with structural elements like piperazine, have potential applications in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Contributions to Drug Discovery

- Drug Discovery and Development: The chemical structure has been utilized in the discovery of novel drug candidates. For instance, in the development of acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitors, this structure was instrumental in enhancing oral absorption and solubility, key factors in the development of effective drugs (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities and potential applications in drug discovery. The benzimidazole group is a key pharmacophore in drug discovery, and compounds containing this group have been extensively utilized as a drug scaffold in medicinal chemistry .

Propiedades

IUPAC Name |

5-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c31-24-11-10-20(16-26-24)25(32)29-14-12-28(13-15-29)18-23-27-21-8-4-5-9-22(21)30(23)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCQLORAKNUAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CNC(=O)C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)

![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)